molecular formula C14H16N6O2S B2933418 1-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 2034308-21-7

1-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2933418
CAS No.: 2034308-21-7
M. Wt: 332.38
InChI Key: BGMMSJFBDIFSAM-UHFFFAOYSA-N
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Description

1-Methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse pharmacological effects, including antileishmanial, antimalarial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone or β-ketoester to form the pyrazole ring

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to achieve high yields and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of reduced pyrazole derivatives.

  • Substitution: Introduction of various functional groups leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in developing new therapeutic agents, particularly in the treatment of parasitic infections and inflammatory diseases.

  • Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazole-4-carboxylic acid

  • 3-(1-Methyl-1H-pyrazol-4-yl)propionic acid

  • 5-(1-Methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid

Properties

IUPAC Name

1-methyl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2S/c1-19-9-13(7-16-19)12-3-11(4-15-6-12)5-18-23(21,22)14-8-17-20(2)10-14/h3-4,6-10,18H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMMSJFBDIFSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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